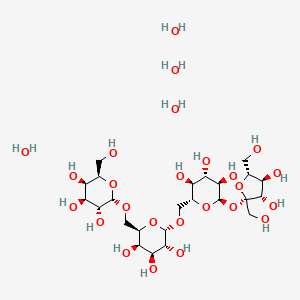

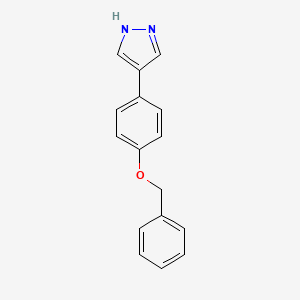

![molecular formula C18H23N3O2 B2893563 N-[2-(肼羰基)苯基]金刚烷-1-甲酰胺 CAS No. 299443-58-6](/img/structure/B2893563.png)

N-[2-(肼羰基)苯基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” is a compound that incorporates an adamantane structure. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The parent member adamantane appears in a number of clinically approved drugs due to its non-planar three-dimensional shape and hydrophobic nature .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, a hydrazide compound was allowed to react with different aldehydes or acetophenones in ethanol containing a catalytic amount of base . This resulted in the formation of the required Schiff analogous, N-(4-(substituted-hydrazinecarbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The N-(2-(hydrazinecarbonyl)phenyl)pyridine-2-carboxamide was characterized through X-ray crystallography .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . The mechanism of this transformation is proposed to involve a complex series of cationic 1,2 bond migrations and hydride shifts .Physical And Chemical Properties Analysis

Adamantane is the most stable isomer of C10H16 . It has a non-planar three-dimensional shape and hydrophobic nature . More specific physical and chemical properties of “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” are not available in the search results.科学研究应用

新型材料的合成与表征

金刚烷基化合物因其在创造具有增强特性的新材料中的潜力而受到广泛研究。Hsiao 和 Li (1998) 的一项研究重点关注金刚烷基聚酰亚胺的合成和表征,展示了它们的高热稳定性和在有机溶剂中的溶解性,这对于需要高性能材料的应用可能是有益的 (Hsiao & Li, 1998)。

生物活性化合物

Al-Wahaibi 等人 (2022) 的研究探索了金刚烷连接的肼-1-碳硫酰胺衍生物的合成,揭示了它们的脲酶抑制潜力和中等的抗增殖活性。这表明在开发生物活性化合物方面具有潜在应用 (Al-Wahaibi 等,2022)。

广谱抗菌候选物

Al-Wahaibi 等人 (2020) 的另一项研究产生了 N'-杂芳亚烯基-1-碳酰肼衍生物,结果表明它们是具有有效活性的广谱抗菌候选物。这突出了金刚烷衍生物在创造有效抗菌剂方面的潜力 (Al-Wahaibi 等,2020)。

抗菌和抗炎活性

Kadi 等人 (2007) 合成了金刚烷基恶二唑和噻二唑,它们表现出抗菌和抗炎活性。这表明金刚烷衍生物在针对感染和炎症的药物应用中的效用 (Kadi 等,2007)。

缓蚀剂

Sayed 和 El-Lateef (2020) 研究了金刚烷和二茂铁衍生物作为缓蚀剂的用途,展示了很高的保护效果。该应用与需要防腐蚀的工业过程特别相关 (Sayed & El-Lateef, 2020)。

作用机制

Target of Action

Adamantane derivatives have been found to interact with various targets, including the ebola virus glycoprotein (ebov gp)

Mode of Action

Adamantane derivatives have been shown to inhibit the ebov gp, preventing the virus from entering host cells . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Adamantane derivatives have been associated with the inhibition of viral entry into host cells, affecting the viral life cycle

Pharmacokinetics

Adamantane derivatives generally exhibit good metabolic stability . The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies.

Result of Action

Adamantane derivatives have been associated with antiviral activity, specifically inhibiting the entry of viruses into host cells . The specific effects of this compound would depend on its exact mechanism of action and the targets it interacts with.

未来方向

The future directions for “N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, catalyst development, and nanomaterials . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name |

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCUNVDZZCZNDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)

![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)

![2-But-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)

![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)

![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)

![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)